molecular formula C16H11FN2O2 B11057227 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide

6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide

Cat. No.: B11057227
M. Wt: 282.27 g/mol
InChI Key: JKWKYVTZRAQXAY-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a phenyl group attached to the nitrogen atom at the 3rd position of the quinoline ring. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoroquinoline-3-carboxylic acid.

    Formation of Hydroxy Group:

    Amidation: The final step involves the reaction of the hydroxylated quinoline derivative with aniline (phenylamine) to form the desired carboxamide.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, the hydroxylation step may require the use of a strong oxidizing agent, while the amidation step may be carried out in the presence of a coupling agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential antimicrobial and anticancer activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to DNA gyrase, an enzyme critical for DNA replication in bacteria. This binding inhibits the enzyme’s activity, leading to the disruption of bacterial DNA replication and ultimately causing cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide is unique due to the combination of its structural features, including the fluorine atom, hydroxyl group, and phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

6-fluoro-4-oxo-N-phenyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-10-6-7-14-12(8-10)15(20)13(9-18-14)16(21)19-11-4-2-1-3-5-11/h1-9H,(H,18,20)(H,19,21)

InChI Key

JKWKYVTZRAQXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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